![molecular formula C28H45NO5Si B12284563 (3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(3a’S,4’R,5’R,6a’R)-5’-[[(1,1-ジメチルエチル)ジメチルシリル]オキシ]ヘキサヒドロ-N-[(1R)-2-ヒドロキシ-1-フェニルエチル]-5,5-ジメチル-スピロ[1,3-ジオキサン-2,2’(1’H)-ペンタレン]-4’-カルボキサミド」は、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機分子です。 この化合物は、興味深い化学的および生物学的特性に関連付けられることが多い、ユニークなスピロ構造を特徴としています。
準備方法
合成経路と反応条件
この化合物の合成には、スピロ構造の形成やさまざまな官能基の導入など、複数のステップが含まれる可能性があります。 代表的な合成経路には、以下のようなものがあります。
- 環化反応によるスピロ[1,3-ジオキサン-2,2’(1’H)-ペンタレン]コアの形成。
- 選択的な還元反応とシリル化反応によるヘキサヒドロ基とジメチルシリル基の導入。
- アミド結合形成によるN-[(1R)-2-ヒドロキシ-1-フェニルエチル]基の付加。
工業生産方法
このような複雑な分子の工業生産では、収率と純度を最大化するように反応条件を最適化する必要があります。 これには、合成の各ステップに最適な触媒、溶媒、温度を特定するために、ハイスループットスクリーニング技術を使用することが含まれます。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基からカルボニル基への変換。
還元: カルボニル基からヒドロキシル基への還元。
置換: 官能基の別の基への置換。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のようなものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロアルカンやアシルクロリドなど。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、ヒドロキシル基の酸化により、ケトンやアルデヒドが生成される可能性があり、カルボニル基の還元により、アルコールが生成される可能性があります。
科学研究での応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして、またはさまざまな有機反応における試薬として使用することができます。
生物学
生物学では、この化合物は、特定の酵素や受容体と相互作用する能力など、その潜在的な生物活性について研究されています。
医学
医学では、この化合物は、薬剤や薬剤前駆体として作用する能力など、その潜在的な治療効果について調査されています。
産業
産業では、この化合物は、特殊化学品や独自の特性を持つ材料の製造に使用されています。
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to act as a drug or drug precursor.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials with unique properties.
作用機序
この化合物が効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。 例えば、特定の酵素や受容体に結合し、その標的の活性を変化させる可能性があります。 関与する経路には、シグナル伝達経路や代謝経路が含まれる可能性があります。
類似化合物の比較
類似化合物
類似の化合物には、他のスピロ化合物や、同様の官能基を持つ分子が含まれます。 例としては、以下のようなものがあります。
- スピロ[1,3-ジオキサン-2,2’(1’H)-ペンタレン]誘導体。
- ヘキサヒドロ基とジメチルシリル基を持つ化合物。
独自性
この化合物の独自性は、官能基の特定の組み合わせと、ユニークな化学的および生物学的特性を与える可能性のあるスピロ構造にあります。
類似化合物との比較
Similar Compounds
Similar compounds may include other spiro compounds or molecules with similar functional groups. Examples include:
- Spiro[1,3-dioxane-2,2’(1’H)-pentalene] derivatives.
- Compounds with hexahydro and dimethylsilyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spiro structure, which may confer unique chemical and biological properties.
特性
分子式 |
C28H45NO5Si |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
2'-[tert-butyl(dimethyl)silyl]oxy-N-(2-hydroxy-1-phenylethyl)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide |
InChI |
InChI=1S/C28H45NO5Si/c1-26(2,3)35(6,7)34-23-13-20-14-28(32-17-27(4,5)18-33-28)15-21(20)24(23)25(31)29-22(16-30)19-11-9-8-10-12-19/h8-12,20-24,30H,13-18H2,1-7H3,(H,29,31) |
InChIキー |
RFODHSIIJZKRDJ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)NC(CO)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



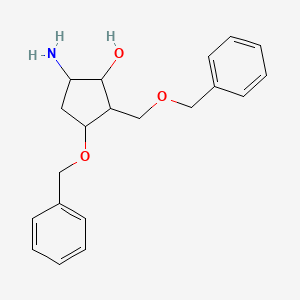

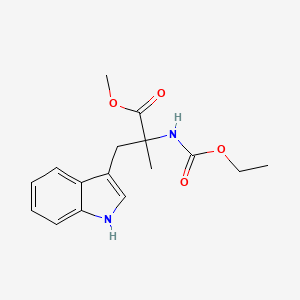


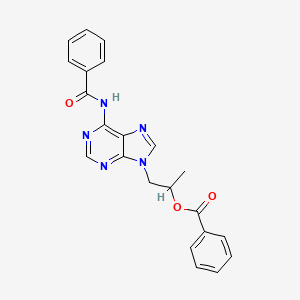

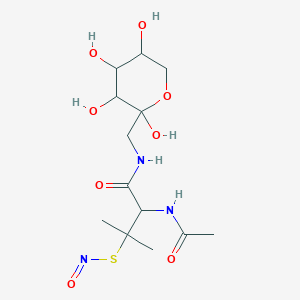
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
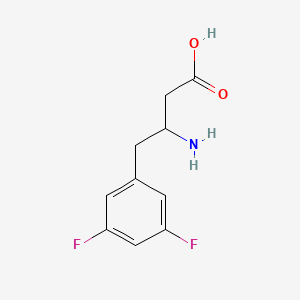

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

